Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

Description

The exact mass of the compound Boric Acid Tris(hexafluoroisopropyl) Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6919-80-8 |

|---|---|

Molecular Formula |

C9H3BF18O3 |

Molecular Weight |

511.90 g/mol |

IUPAC Name |

tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate |

InChI |

InChI=1S/C9H3BF18O3/c11-1(12)4(17,7(20,21)22)29-10(30-5(18,2(13)14)8(23,24)25)31-6(19,3(15)16)9(26,27)28/h1-3H |

InChI Key |

WWRGHOUGSXNSIQ-UHFFFAOYSA-N |

Canonical SMILES |

B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tris(hexafluoroisopropyl) borate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemistry, the strategic use of sterically demanding and electronically unique functional groups is paramount to accessing novel reactivity and materials. Tris(hexafluoroisopropyl) borate, a molecule at the intersection of organoboron and fluorine chemistry, presents a compelling case study in this regard. Its structure, dominated by the bulky and highly electronegative hexafluoroisopropyl groups, imparts a unique set of properties that are of significant interest to a broad range of scientific disciplines. This guide aims to provide a comprehensive technical overview of tris(hexafluoroisopropyl) borate, from its fundamental molecular structure and properties to its synthesis and emerging applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. By synthesizing available data with insights into the causality behind its chemical behavior, this document serves as a valuable resource for those looking to understand and harness the potential of this intriguing borate ester.

Molecular Structure and Bonding

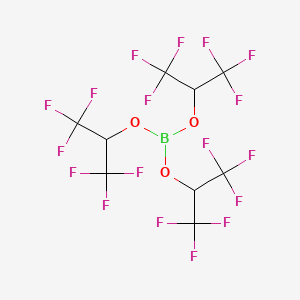

Tris(hexafluoroisopropyl) borate, with the chemical formula B[OCH(CF₃)₂]₃, is a borate ester characterized by a central boron atom bonded to three hexafluoroisopropoxy groups.[1][2] This seemingly simple arrangement gives rise to a complex interplay of steric and electronic effects that define its chemical personality.

Steric Architecture

The most striking feature of the tris(hexafluoroisopropyl) borate molecule is its significant steric bulk. Each hexafluoroisopropyl group, with its two trifluoromethyl substituents, creates a congested environment around the central boron atom. This steric shielding has profound implications for the molecule's reactivity, influencing its ability to interact with other chemical species.

Diagram of the Chemical Structure of Tris(hexafluoroisopropyl) borate:

Caption: Ball-and-stick representation of the tris(hexafluoroisopropyl) borate molecule.

Electronic Profile and Lewis Acidity

The electronic nature of tris(hexafluoroisopropyl) borate is dominated by the strong inductive effect of the numerous fluorine atoms. This electron-withdrawing character significantly influences the electron density at the boron center, enhancing its Lewis acidity compared to non-fluorinated analogues.[1][2] The Lewis acidity of borate esters can be quantified using methods such as the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule upon coordination.[3] For fluorinated borate esters, there is a clear trend of increasing Lewis acidity with a higher degree of fluorination.[1][3] This enhanced electrophilicity is a key driver of the compound's reactivity and potential catalytic activity.

Physicochemical Properties

The unique structural features of tris(hexafluoroisopropyl) borate translate into a distinct set of physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 6919-80-8 | [2][4] |

| Molecular Formula | C₉H₃BF₁₈O₃ | [2][5] |

| Molecular Weight | 511.90 g/mol | [2][5] |

| Appearance | White powder to lump or colorless to pale yellow liquid | [2][6] |

| Melting Point | 31 °C | [7][8] |

| Boiling Point | 117-118 °C | [8] |

| Solubility | Soluble in organic solvents | [2] |

The compound's high fluorine content imparts significant hydrophobicity, making it soluble in many organic solvents while having limited solubility in water.[2] It is also noted for its thermal stability and relatively low volatility.[2]

Synthesis of Tris(hexafluoroisopropyl) borate

The synthesis of tris(hexafluoroisopropyl) borate generally follows the standard procedure for the formation of borate esters: the reaction of boric acid with the corresponding alcohol, in this case, hexafluoroisopropanol.[9] This is an equilibrium process, and to drive the reaction to completion, the water produced must be removed.

General Synthesis Pathway

Caption: General reaction scheme for the synthesis of tris(hexafluoroisopropyl) borate.

Experimental Protocol (Exemplary)

While the original detailed experimental protocols from the mid-20th century are not readily accessible in modern databases, a general procedure can be outlined based on standard organic synthesis techniques for borate ester formation.

Materials:

-

Boric Acid (B(OH)₃)

-

Hexafluoroisopropanol ((CF₃)₂CHOH)

-

A suitable solvent that forms an azeotrope with water (e.g., toluene)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

Procedure:

-

To a reaction flask equipped with a Dean-Stark apparatus and a condenser, add boric acid and a stoichiometric excess of hexafluoroisopropanol.

-

Add a sufficient amount of toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure tris(hexafluoroisopropyl) borate.

Note: This is a generalized procedure. For specific details on reaction times, temperatures, and purification, it is recommended to consult the primary literature, such as the works of Meller & Wojnowska (1969) and Koetzsch (1966), if accessible.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of tris(hexafluoroisopropyl) borate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. For a three-coordinate borate ester like tris(hexafluoroisopropyl) borate, a single, relatively broad resonance is expected. The chemical shift will be influenced by the electron-withdrawing nature of the hexafluoroisopropoxy groups, likely appearing at a higher field (more shielded) compared to trialkylboranes but at a lower field (less shielded) than tetracoordinate borates.[10]

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl groups. Due to the chiral center at the methine carbon, the two CF₃ groups within each hexafluoroisopropyl moiety are diastereotopic, which could lead to a more complex splitting pattern. Coupling to the adjacent proton and potentially long-range coupling to the boron nucleus could also be observed.[9]

-

¹H NMR: A septet is expected for the single proton on the hexafluoroisopropyl group, resulting from coupling to the six neighboring fluorine atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the methine carbon and the trifluoromethyl carbons. The carbon signals will exhibit coupling to the attached fluorine atoms.

-

-

Infrared (IR) and Raman Spectroscopy:

-

The IR spectrum of borate esters is characterized by a strong absorption band corresponding to the asymmetric B-O stretching vibration, typically found in the region of 1300-1400 cm⁻¹.[11][12] For tris(hexafluoroisopropyl) borate, this band is expected to be a prominent feature. Other characteristic bands will arise from the C-F and C-H vibrations of the hexafluoroisopropyl groups. Raman spectroscopy can provide complementary information, particularly regarding the symmetric B-O stretching vibrations.[9][11][12]

-

Applications and Relevance to Drug Development

While direct applications of tris(hexafluoroisopropyl) borate in drug formulations are not widely documented, its unique properties make it a compound of interest in areas that are highly relevant to the pharmaceutical industry.

Lewis Acid Catalysis in Organic Synthesis

The enhanced Lewis acidity of tris(hexafluoroisopropyl) borate, a consequence of its fluorinated structure, suggests its potential as a catalyst in various organic transformations.[1][2] Lewis acids are crucial in many reactions used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[8] For example, related fluorinated boranes have been shown to be effective catalysts for reactions such as hydrosilylation and the synthesis of boronic acid esters from aromatic amines, which are important precursors for many pharmaceuticals.[10][13] The steric bulk of tris(hexafluoroisopropyl) borate could also lead to unique selectivity in catalyzed reactions.

Potential Catalytic Cycle:

Caption: A generalized catalytic cycle involving a Lewis acid like tris(hexafluoroisopropyl) borate.

Precursor to Weakly Coordinating Anions

Perfluoroalkyl borates are known to be precursors to some of the most weakly coordinating anions (WCAs).[9] WCAs are crucial in stabilizing highly reactive cationic species, which are often intermediates in important chemical transformations. The development of new WCAs is an active area of research with implications for catalysis and materials science, fields that indirectly support drug discovery and development.

Safety and Handling

Tris(hexafluoroisopropyl) borate should be handled with appropriate safety precautions in a laboratory setting. It is described as an irritant.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to protect it from moisture, as borate esters are susceptible to hydrolysis.

-

Hazards: May cause skin, eye, and respiratory irritation.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion and Future Outlook

Tris(hexafluoroisopropyl) borate is a fascinating molecule whose full potential is still being explored. Its unique combination of steric bulk and strong Lewis acidity makes it a promising candidate for applications in catalysis and materials science. For drug development professionals, the primary interest in this compound lies in its potential as a catalyst for the synthesis of complex organic molecules and pharmaceutical intermediates. Further research is needed to fully characterize its catalytic activity and to explore its utility in a broader range of chemical transformations. As the demand for more efficient and selective synthetic methods in the pharmaceutical industry continues to grow, the exploration of novel catalysts like tris(hexafluoroisopropyl) borate will undoubtedly play a crucial role in advancing the field.

References

-

Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link]

-

Beck, S., et al. (2023). Hexafluoroisopropylboranes and -Borates. Molecules, 28(23), 7904. [Link]

- Gautam, C., Yadav, A., Mishra, V., & Vikram, K. (2012). Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3.

- Houpis, I. N., et al. (2005).

-

Imperial College London. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. Retrieved February 24, 2026, from [Link]

-

Chemsrc. (2025). Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate. Retrieved February 24, 2026, from [Link]

-

CP Lab Safety. (n.d.). Tris(hexafluoroisopropyl) Borate, 5 grams. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Triisopropyl borate. Retrieved February 24, 2026, from [Link]

-

University of Ottawa NMR Facility Blog. (2017). Boron Isotope Effects in Fluorine NMR Spectra. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical Shifts of the Components of the 19F NMR Spectra of the Complex Compounds Relative to F 2 (gaseous), ppm. Retrieved February 24, 2026, from [Link]

-

SpectraBase. (n.d.). B(C6F5)3 - Optional[19F NMR] - Chemical Shifts. Retrieved February 24, 2026, from [Link]

-

Chemdad. (n.d.). BORIC ACID TRIS(HEXAFLUOROISOPROPYL) ESTER. Retrieved February 24, 2026, from [Link]

-

Pharmaceutical Technology. (2026). Catalyzing the Synthesis. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). SPIROBORATE ESTER DERIVED FROM (S)-VALINE AND ETHYLENE GLYCOL, CATALYST FOR ASYMMETRIC BORANE REDUCTION OF O-BENZYL OXIME ETHERS. Retrieved February 24, 2026, from [Link]

-

PubMed. (2009). Infrared and Raman spectroscopic studies on alkali borate glasses: evidence of mixed alkali effect. Retrieved February 24, 2026, from [Link]

-

Preprints.org. (2024). Raman Spectroscopy and Electrical Transport in 30Li2O• (67-X) B2O3•(x) SiO2•3Al2O3 Glasses. Retrieved February 24, 2026, from [Link]

-

Scientific Research Publishing. (2012). Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Raman spectra for pure B2O3. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Stimulated Raman scattering imaging of atomically thin layers and a strained nanotent of hexagonal boron nitride. Retrieved February 24, 2026, from [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. CAS 6919-80-8: Boricacidtrishexafluoroisopropylester; 95% [cymitquimica.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Boric acid tris(2H-hexafluoroisopropyl) ester | CAS 6919-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Tris(hexafluoroisopropyl) Borate 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. CAS#:6919-80-8 | Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate | Chemsrc [chemsrc.com]

- 8. BORIC ACID TRIS(HEXAFLUOROISOPROPYL) ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Hexafluoroisopropylboranes and -Borates [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Infrared and Raman spectroscopic studies on alkali borate glasses: evidence of mixed alkali effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3 [scirp.org]

- 13. preprints.org [preprints.org]

Methodological & Application

How to use Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate as a Lewis acid catalyst

An In-Depth Guide to the Application of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate as a Potent Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Fluorinated Lewis Acid

Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate, also known as boric acid tris(hexafluoroisopropyl) ester, is a specialized organoboron compound recognized for its significant Lewis acidic character.[1] The central boron atom, bonded to three highly electronegative tris(hexafluoroisopropoxy) groups, possesses a considerable electron deficiency, making it a powerful electron-pair acceptor. This property positions it as an effective catalyst for a wide array of organic transformations.

The strategic placement of numerous fluorine atoms creates a sterically hindered and electronically withdrawn environment around the boron center. This unique architecture enhances its Lewis acidity compared to non-fluorinated analogues and contributes to its stability, making it a compelling alternative to other strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃).[2][3] Boron-based Lewis acids are pivotal in modern synthesis, capable of activating substrates to unlock novel reaction pathways or improve the efficiency of established methods.[2]

Core Principle: The Mechanism of Lewis Acid Catalysis

The catalytic activity of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate stems from its ability to function as a quintessential Lewis acid. The boron atom features a vacant p-orbital, which can readily accept a pair of electrons from a Lewis basic substrate (e.g., a carbonyl group, an ether, or a halide).[2] This coordination activates the substrate, typically by withdrawing electron density, which renders it more susceptible to nucleophilic attack.

This activation can lead to several key transformations:

-

Generation of Carbocations: By abstracting a leaving group (like a halide), the borate can facilitate the formation of a carbocationic intermediate, which can then participate in reactions such as Friedel-Crafts alkylations.[4]

-

Carbonyl Activation: Coordination to a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, priming it for attack by nucleophiles in reactions like aldol additions, Michael additions, and esterifications.

-

Hydride Abstraction: In reactions involving hydrosilanes, the borate can facilitate the transfer of a hydride ion from the silicon atom to an electrophilic center, a cornerstone of the Piers-Rubinsztajn reaction and related reductions.[5]

Caption: General mechanism of substrate activation by the borate Lewis acid.

Synthesis of the Catalyst

While commercially available, Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate can be synthesized in the laboratory. The general approach involves the reaction of a boron source with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). A procedure analogous to the synthesis of similar highly fluorinated borates can be adapted.[6]

Representative Synthetic Protocol:

-

Precaution: This synthesis should be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware, as boron reagents are sensitive to moisture.[7]

-

To a flame-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add 1,1,1,3,3,3-hexafluoroisopropanol (3.1 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a boron source, such as borane dimethylsulfide complex (1.0 equivalent), dropwise to the cooled alcohol.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by ¹¹B NMR is recommended).

-

The product can then be purified by distillation under reduced pressure.[6]

Applications and Protocols

The high Lewis acidity of this borate makes it a suitable catalyst for reactions traditionally promoted by strong Lewis acids.

Application I: Catalytic Hydrosilylation of Carbonyls

The reduction of aldehydes and ketones to their corresponding alcohols using hydrosilanes is a fundamental transformation. Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate can effectively catalyze this process by activating the carbonyl group and facilitating hydride transfer from the silane.

Detailed Protocol: Hydrosilylation of Acetophenone

-

Preparation:

-

In a glovebox or under an inert atmosphere, add acetophenone (1.0 mmol, 120.15 mg) and anhydrous dichloromethane (DCM, 5 mL) to an oven-dried reaction vial containing a magnetic stir bar.

-

In a separate vial, prepare a stock solution of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate in anhydrous DCM (e.g., 5 mg/mL).

-

-

Reaction Setup:

-

Add the catalyst solution (2 mol%, 0.02 mmol, 10.2 mg) to the reaction vial.

-

Add triethylsilane (1.2 mmol, 139.5 mg, 191 µL) dropwise to the stirred solution at room temperature.

-

-

Monitoring and Work-up:

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a few drops of water.

-

Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-phenylethanol.

-

Caption: Standard workflow for a borate-catalyzed hydrosilylation reaction.

Table: Representative Performance in Lewis Acid Catalysis

The following table summarizes typical conditions and outcomes for reactions where a strong, fluorinated boron-based Lewis acid like Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate would be applicable. Data is generalized from literature on analogous catalysts like B(C₆F₅)₃.[4][5][8]

| Reaction Type | Substrate Example | Nucleophile/Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) |

| Hydrosilylation | Ketone/Aldehyde | R₃SiH | 1 - 5 | DCM, Toluene | 0 - 25 | 0.5 - 4 |

| Friedel-Crafts Alkylation | Benzene | Benzyl Fluoride | 2 - 10 | Hexane, DCM | 25 - 80 | 2 - 24 |

| Mukaiyama Aldol | Aldehyde | Silyl Enol Ether | 5 - 10 | DCM | -78 to 0 | 1 - 6 |

| Direct Amidation | Carboxylic Acid | Amine | 5 - 10 | Toluene, Xylene | 80 - 110 | 12 - 24 |

| Piers-Rubinsztajn | Alkoxysilane | Hydrosilane | 1 - 2 | Neat or Toluene | 25 - 60 | 1 - 5 |

Safety and Handling

As a highly reactive and moisture-sensitive compound, proper handling of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate is critical.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[10] Due to its moisture sensitivity, handle the catalyst under an inert atmosphere (glovebox or Schlenk line).[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

-

Storage: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases or oxidizing agents.[9][11] Storage under an inert gas is recommended.[9]

-

Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[11] Avoid creating dust.[9]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

References

- Vertex AI Search. (2026, February 13). Leveraging Lewis Acids: The Power of Boron Trifluoride Complex in Synthesis.

-

Maccarrone, G., et al. (2021, December 22). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. [Link]

-

White, A. P., et al. (2023, January 13). Synthesis and lewis acidity of fluorinated triaryl borates. -ORCA - Cardiff University. [Link]

-

ResearchGate. (2023, January 14). (PDF) Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. [Link]

- Wang, F., et al. (2022).

-

Rzepa, H. (2024, November 9). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. Imperial College London. [Link]

- REALAB LLC. Tris(1,1,1,2,3,3-hexafluoropropan-2-yl)

-

Chemsrc. (2025, August 21). Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate. [Link]

- Quayle, S., et al. (2021). The ultimate Lewis acid catalyst: using tris(pentafluorophenyl) borane to create bespoke siloxane architectures.

- Mistry, N., et al. (2021).

-

Hoppe, A., et al. (2024). (PDF) Tris(pentafluorophenyl)borane‐Catalyzed Functionalization of Benzylic C−F Bonds. ResearchGate. [Link]

- University of Toronto. (n.d.).

-

Stepanenko, V., et al. (2010). SYNTHESIS OF SPIROBORATE ESTERS FROM 1,2-AMINOALCOHOLS, ETHYLENE GLYCOL AND TRIISOPROPYL BORATE. Organic Syntheses. [Link]

- Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Semantic Scholar.

- Le, P., et al. (2024, December 20). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl)

- Kumar, G., et al. (2021). Tris(pentafluorophenyl)

-

Cypryk, M. (2023, August 8). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. MDPI. [Link]

-

Klare, C., et al. (2023, December 4). Hexafluoroisopropylboranes and -Borates. MDPI. [Link]

-

Chongqing Chemdad Co. BORIC ACID TRIS(HEXAFLUOROISOPROPYL) ESTER. [Link]

Sources

- 1. BORIC ACID TRIS(HEXAFLUOROISOPROPYL) ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. mdpi.com [mdpi.com]

- 3. The ultimate Lewis acid catalyst: using tris(pentafluorophenyl) borane to create bespoke siloxane architectures - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate | Imperial College London [data.hpc.imperial.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

Application of Tris(hexafluoroisopropyl) borate in Polymerization Reactions: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Highly Fluorinated Lewis Acid

Tris(hexafluoroisopropyl) borate, systematically named Boric acid tris(hexafluoroisopropyl) ester, is a structurally unique organoboron compound characterized by the presence of three sterically bulky and highly electron-withdrawing hexafluoroisopropyl groups.[1][2] This substitution pattern imparts significant Lewis acidity to the central boron atom, a key characteristic that suggests its potential utility as a catalyst or initiator in various polymerization reactions.[1] While specific, detailed applications of Tris(hexafluoroisopropyl) borate in polymerization are not extensively documented in publicly available literature, its properties, when compared to the well-studied analogue Tris(pentafluorophenyl)borane (B(C6F5)3), allow for the formulation of strong hypotheses regarding its synthetic utility.[3][4]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical applications of Tris(hexafluoroisopropyl) borate in key polymerization methodologies. By drawing parallels with established Lewis acid-catalyzed systems, we will present detailed, albeit exemplary, protocols to serve as a starting point for experimentation and methods development.

Physicochemical Properties of Tris(hexafluoroisopropyl) borate

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application. Key properties of Tris(hexafluoroisopropyl) borate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6919-80-8 | [1][2] |

| Molecular Formula | C9H3BF18O3 | [1][2] |

| Molecular Weight | 511.90 g/mol | [2] |

| Appearance | White powder to lump or low-melting solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Key Feature | Strong Lewis acidity | [1] |

Hypothesized Applications in Polymerization Reactions

The strong Lewis acidic nature of Tris(hexafluoroisopropyl) borate suggests its potential efficacy in several classes of polymerization reactions that are promoted by electrophilic species.

Cationic Polymerization of Vinyl Monomers

Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center. Strong Lewis acids are often employed as co-initiators to activate a proton source (initiator) or to directly initiate the polymerization of electron-rich olefins, such as vinyl ethers.

Plausible Mechanism:

In a hypothetical scenario, Tris(hexafluoroisopropyl) borate could abstract a hydride or an alkyl group from a suitable initiator (e.g., a tertiary alkyl halide) or activate a protic initiator (e.g., an alcohol or water) to generate a carbocation. This carbocation then propagates by attacking the double bond of a monomer. The bulky, weakly coordinating borate anion would stabilize the propagating carbocation, potentially leading to a controlled or "living" polymerization.

Caption: Hypothetical mechanism of cationic polymerization initiated by Tris(hexafluoroisopropyl) borate.

Exemplary Protocol for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol is a template and requires optimization.

Materials:

-

Tris(hexafluoroisopropyl) borate (CAS 6919-80-8)

-

Isobutyl vinyl ether (IBVE), freshly distilled

-

2-chloroethyl vinyl ether (initiator), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Methanol (for quenching)

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve a calculated amount of Tris(hexafluoroisopropyl) borate in anhydrous DCM under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

-

In a separate, dry flask, prepare a solution of IBVE and the 2-chloroethyl vinyl ether initiator in anhydrous DCM.

-

Slowly add the monomer/initiator solution to the stirred solution of Tris(hexafluoroisopropyl) borate via a syringe.

-

Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR to observe monomer conversion).

-

Upon reaching the desired conversion, quench the polymerization by adding an excess of cold methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Cationic polymerizations are extremely sensitive to moisture, which can act as a terminating agent.

-

Low Temperature: Many cationic polymerizations are performed at low temperatures to suppress chain transfer and termination reactions, leading to better control over the polymer architecture.

-

Inert Atmosphere: Prevents side reactions with oxygen and moisture.

Ring-Opening Polymerization (ROP) of Cyclic Ethers and Esters

Ring-opening polymerization is another powerful technique for producing a wide range of polymers, including polyethers and polyesters. Lewis acids are effective catalysts for the ROP of strained cyclic monomers like epoxides, oxetanes, and lactones.[4][5]

Plausible Mechanism:

Tris(hexafluoroisopropyl) borate can coordinate to the oxygen atom of the cyclic monomer, activating it towards nucleophilic attack. The polymerization can be initiated by a nucleophile, such as an alcohol, which attacks the activated monomer, leading to ring-opening. The propagating chain end then continues to attack subsequent activated monomers.

Caption: Hypothetical mechanism for Ring-Opening Polymerization catalyzed by Tris(hexafluoroisopropyl) borate.

Exemplary Protocol for Ring-Opening Polymerization of ε-Caprolactone

This protocol is a template and requires optimization.

Materials:

-

Tris(hexafluoroisopropyl) borate (CAS 6919-80-8)

-

ε-Caprolactone, freshly distilled over CaH₂

-

Benzyl alcohol (initiator), dried over molecular sieves

-

Anhydrous toluene

-

Methanol (for quenching)

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

-

In a Schlenk flask, dissolve Tris(hexafluoroisopropyl) borate in anhydrous toluene.

-

Add the desired amount of benzyl alcohol initiator to the solution.

-

Add the ε-caprolactone monomer to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and monitor the progress by taking samples for analysis (e.g., ¹H NMR or GPC).

-

Once the desired molecular weight or monomer conversion is achieved, cool the reaction and quench by adding a small amount of methanol.

-

Precipitate the resulting poly(ε-caprolactone) in a large volume of cold methanol.

-

Isolate the polymer by filtration and dry under vacuum.

-

Characterize the polymer's molecular weight, polydispersity, and end-group fidelity.

Causality Behind Experimental Choices:

-

Purified Monomer and Initiator: Impurities can interfere with the polymerization and affect the properties of the final polymer.

-

Controlled Temperature: The reaction temperature can influence the rate of polymerization and the occurrence of side reactions such as transesterification.

-

Monomer to Initiator Ratio: This ratio is a key parameter for controlling the molecular weight of the resulting polymer in a controlled polymerization.

Co-catalyst/Activator in Olefin Polymerization

In the realm of olefin polymerization, particularly with single-site catalysts like metallocenes, a co-catalyst or activator is required to generate the active cationic metal species. Boranes and borates with perfluoroaryl groups are well-established activators.[6]

Plausible Role:

Tris(hexafluoroisopropyl) borate could function as an activator by abstracting an alkyl or other ligand from a pre-catalyst (e.g., a zirconocene dimethyl complex). This would generate a catalytically active, cationic metal center and a non-coordinating borate anion.

Hypothetical Activation of a Metallocene Pre-catalyst

| Pre-catalyst | Activator | Active Species | By-product |

| Cp₂Zr(CH₃)₂ | B(OCH(CF₃)₂)₃ | [Cp₂ZrCH₃]⁺[CH₃B(OCH(CF₃)₂)₃]⁻ | - |

Conclusion and Future Outlook

Tris(hexafluoroisopropyl) borate presents itself as a compelling yet under-explored candidate for catalysis in polymerization chemistry. Its strong Lewis acidity, conferred by the highly fluorinated alkyl groups, suggests a reactivity profile that could be harnessed for various polymerization reactions, including cationic and ring-opening processes. The exemplary protocols provided herein are intended to serve as a robust starting point for researchers to investigate the catalytic potential of this compound. Further research is warranted to elucidate its precise catalytic activity, compare its performance with established Lewis acids like B(C6F5)3, and explore its utility in synthesizing novel polymeric materials. The development of polymerization systems based on Tris(hexafluoroisopropyl) borate could open new avenues in materials science and drug delivery.

References

-

e-Polymers. Research progress and applications of novel perfluoroaryl borate in polymerization. [Link]

-

PubMed. Lewis pairs polymerization of polar vinyl monomers. [Link]

-

Royal Society of Chemistry. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - Chemical Communications (RSC Publishing). [Link]

-

Chemsrc. Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate | Chemsrc. [Link]

- Google Patents.

-

PMC. Cyclic Ether Triggers for Polymeric Frustrated Lewis Pair Gels. [Link]

-

MDPI. Hexafluoroisopropylboranes and -Borates. [Link]

- Google Patents.

-

CP Lab Safety. Tris(hexafluoroisopropyl) Borate, 5 grams. [Link]

-

OSTI.gov. Cationic metallocene polymerization catalysts based on tetrakis(pentafluorophenyl)borate and its derivatives. Probing the limits of anion noncoordination via a synthetic, solution dynamic, structural, and catalytic olefin polymerization study (Journal Article). [Link]

-

Royal Society of Chemistry. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing). [Link]

-

Royal Society of Chemistry. Metal-free controlled ring-opening polymerization of ε-caprolactone in bulk using tris(pentafluorophenyl)borane as a catalyst - Polymer Chemistry (RSC Publishing). [Link]

Sources

- 1. CAS 6919-80-8: Boricacidtrishexafluoroisopropylester; 95% [cymitquimica.com]

- 2. CAS#:6919-80-8 | Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate | Chemsrc [chemsrc.com]

- 3. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Metal-free controlled ring-opening polymerization of ε-caprolactone in bulk using tris(pentafluorophenyl)borane as a catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Dosage Optimization for Tris(hexafluoroisopropyl) borate in Organic Synthesis

Introduction: Unveiling the Potential of Tris(hexafluoroisopropyl) borate

Tris(hexafluoroisopropyl) borate, B(OCH(CF₃)₂)₃, is a highly electrophilic organoboron compound characterized by its strong Lewis acidity. This property is imparted by the electron-withdrawing nature of the six trifluoromethyl groups, which creates a significantly electron-deficient boron center.[1] While its structural analogue, Tris(pentafluorophenyl)borane (B(C₆F₅)₃), has been extensively studied and utilized in a myriad of organic transformations, Tris(hexafluoroisopropyl) borate presents a unique profile of steric and electronic properties that are of considerable interest to the synthetic chemist.[2] This guide provides a comprehensive overview of the principles and practical considerations for optimizing the dosage of Tris(hexafluoroisopropyl) borate in key applications, drawing upon established knowledge of related highly Lewis acidic boranes to provide a robust framework for its effective use.

The primary utility of Tris(hexafluoroisopropyl) borate in organic synthesis is anticipated to be as a catalyst or initiator for a range of reactions, including but not limited to hydrosilylation, hydrodefluorination, and as the acidic component in Frustrated Lewis Pair (FLP) chemistry.[3][4] Its high Lewis acidity allows it to activate a variety of substrates, most notably Si-H bonds in silanes, facilitating hydride transfer processes.[5][6] The optimization of the catalyst loading is paramount to achieving high reaction efficiency, minimizing side reactions, and ensuring cost-effectiveness, particularly in the context of drug development and large-scale synthesis.

Core Principles of Dosage Optimization

The optimal dosage of a Lewis acid catalyst like Tris(hexafluoroisopropyl) borate is not a fixed value but rather a function of several interdependent variables. A thorough understanding of these factors is crucial for the rational design of experiments and the rapid identification of the ideal catalyst loading for a given transformation.

-

Substrate Reactivity: The electronic and steric properties of the substrates are primary determinants of the required catalyst loading. Electron-rich substrates, which can more readily coordinate to the Lewis acidic boron center, may require a lower catalyst dosage. Conversely, sterically hindered or electron-deficient substrates will likely necessitate a higher catalyst loading or more forcing reaction conditions to achieve a desirable reaction rate.

-

Lewis Basicity of the Medium: The presence of Lewis basic functional groups on the substrate or in the solvent can lead to the formation of classical Lewis acid-base adducts, effectively sequestering the catalyst and inhibiting its activity. In such cases, a higher catalyst loading may be required to overcome this non-productive coordination. The choice of an inert, non-coordinating solvent is often critical.

-

Silane Reactivity (in Hydrosilylation): In hydrosilylation reactions, the nature of the silane is a key factor. More hydridic silanes (e.g., those with electron-donating groups) can be activated more readily, potentially allowing for a lower catalyst loading.

-

Reaction Temperature and Time: There is an inherent trade-off between catalyst loading, reaction temperature, and reaction time. A lower catalyst dosage can often be compensated for by increasing the reaction temperature or extending the reaction time. However, this must be balanced against the potential for thermal decomposition of the substrates, products, or the catalyst itself.

-

Purity of Reagents and Solvent: The presence of impurities, particularly water or other protic species, can lead to the deactivation of the borane catalyst.[5] Rigorous drying of all reagents and solvents is essential for reproducible results and to avoid the need for an excess of the catalyst to compensate for deactivation.

Application in Hydrosilylation of Carbonyls

The hydrosilylation of aldehydes and ketones to the corresponding silyl ethers is a fundamental transformation in organic synthesis. Highly Lewis acidic boranes are known to be effective catalysts for this reaction.[7] The catalytic cycle, as established for B(C₆F₅)₃, is believed to proceed via the activation of the silane through hydride abstraction to form a highly reactive silylium cation-hydridoborate anion pair.[5][6] This reactive intermediate then effects the reduction of the carbonyl group.

Caption: Proposed catalytic cycle for the hydrosilylation of a carbonyl compound.

Protocol for Dosage Optimization in the Hydrosilylation of Acetophenone

This protocol provides a systematic approach to determining the optimal catalyst loading of Tris(hexafluoroisopropyl) borate for the hydrosilylation of a model ketone, acetophenone, with triethylsilane.

Materials:

-

Tris(hexafluoroisopropyl) borate

-

Acetophenone

-

Triethylsilane

-

Anhydrous toluene

-

Anhydrous sodium sulfate

-

Schlenk flasks and gas-tight syringes

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M stock solution of Tris(hexafluoroisopropyl) borate in anhydrous toluene under an inert atmosphere.

-

Prepare a 1 M stock solution of acetophenone in anhydrous toluene.

-

Prepare a 1.2 M stock solution of triethylsilane in anhydrous toluene.

-

-

Reaction Setup:

-

In a series of oven-dried Schlenk flasks equipped with stir bars, add the desired volume of the Tris(hexafluoroisopropyl) borate stock solution to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%).

-

Add 1.0 mL (1.0 mmol) of the acetophenone stock solution to each flask.

-

Add 1.0 mL (1.2 mmol, 1.2 equiv) of the triethylsilane stock solution to each flask.

-

Bring the total volume of each reaction to 5 mL with anhydrous toluene.

-

-

Reaction Monitoring:

-

Stir the reactions at room temperature.

-

At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (ca. 0.1 mL) from each reaction mixture using a gas-tight syringe and quench it with a small amount of wet diethyl ether.

-

Dry the quenched aliquot over a small amount of anhydrous sodium sulfate.

-

Analyze the sample by GC or ¹H NMR to determine the conversion of acetophenone to the corresponding silyl ether.

-

-

Data Analysis:

-

Plot the percentage conversion against time for each catalyst loading.

-

Determine the catalyst loading that provides the best balance between reaction rate and catalyst usage.

-

Caption: Workflow for optimizing Tris(hexafluoroisopropyl) borate dosage.

Expected Results and Interpretation

The following table provides a hypothetical set of results for the dosage optimization experiment described above.

| Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| 0.1 | 24 | 15 |

| 0.5 | 24 | 65 |

| 1.0 | 8 | >95 |

| 2.0 | 4 | >95 |

| 5.0 | 2 | >95 |

From this data, a researcher could conclude that a catalyst loading of 1.0 to 2.0 mol% provides an excellent compromise between reaction time and the amount of catalyst used for this particular substrate. For substrates that are less reactive, higher loadings may be necessary. For instance, the hydrosilylation of aliphatic ketones or sterically hindered aldehydes may require catalyst loadings in the range of 2-8 mol%.[8]

Application in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of sterically encumbered Lewis acids and Lewis bases that are unable to form a classical adduct.[3] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, such as H₂, CO₂, and olefins.[4][9] The high Lewis acidity and steric bulk of Tris(hexafluoroisopropyl) borate make it an excellent candidate for use as the Lewis acid component in FLP chemistry.

In this context, the dosage of the borate is typically stoichiometric with the Lewis base, as the formation of the active FLP is the primary objective. However, in catalytic applications of FLPs, the entire FLP system is used in sub-stoichiometric amounts.

Caption: Activation of a small molecule by a Frustrated Lewis Pair.

General Protocol for Screening FLP Activity

This protocol outlines a general method for screening the activity of an FLP formed from Tris(hexafluoroisopropyl) borate and a bulky phosphine for the activation of a substrate.

Materials:

-

Tris(hexafluoroisopropyl) borate

-

A bulky Lewis base (e.g., tri-tert-butylphosphine)

-

The substrate to be activated (e.g., a terminal alkyne)

-

Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)

-

NMR tubes suitable for air-sensitive compounds (e.g., J. Young tubes)

Procedure:

-

Preparation of the FLP:

-

In a glovebox, dissolve 1.0 equivalent of Tris(hexafluoroisopropyl) borate in the anhydrous solvent in an NMR tube.

-

Add 1.0 equivalent of the bulky Lewis base.

-

Acquire ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectra to confirm the absence of a classical adduct and to characterize the unquenched Lewis acid and base.

-

-

Substrate Addition:

-

Add 1.0 equivalent of the substrate to the NMR tube.

-

Monitor the reaction by NMR spectroscopy at room temperature. Look for changes in the chemical shifts of the borate, the base, and the substrate that would indicate an interaction or reaction.

-

-

Dosage for Catalysis:

-

If a stoichiometric reaction is observed, the next step is to attempt a catalytic version.

-

A typical starting point for a catalytic FLP reaction is 5-10 mol% of both the Lewis acid and the Lewis base.

-

The reaction should be monitored over time to determine the catalytic turnover.

-

Safety and Handling

Tris(hexafluoroisopropyl) borate is a moisture-sensitive and potentially corrosive compound. It should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For more detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Tris(hexafluoroisopropyl) borate is a potent Lewis acid with significant potential in organic synthesis. While direct literature on its catalytic applications is emerging, a robust framework for its use can be constructed by drawing parallels with the well-established chemistry of Tris(pentafluorophenyl)borane. The key to successfully employing this reagent lies in the careful and systematic optimization of its dosage, taking into account the specific nature of the substrates, the reaction conditions, and the desired outcome. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this powerful catalyst.

References

-

Wikipedia. Frustrated Lewis pair. [Link]

-

MDPI. Hexafluoroisopropylboranes and -Borates. [Link]

-

Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link]

-

Durfey, N. P., & Gilbert, T. M. (2011). Computational studies of Lewis acidities of tris(fluorophenyl)-substituted boranes: an additive relationship between Lewis acidity and fluorine position. Inorganic chemistry, 50(16), 7871–7879. [Link]

-

Berkaw, J. E., & Bercaw, J. E. (2010). Tandem Frustrated Lewis pair/tris(pentafluorophenyl)borane-catalyzed Deoxygenative Hydrosilylation of Carbon Dioxide. Journal of the American Chemical Society, 132(34), 11951–11953. [Link]

-

Stephan, D. W. (2015). Frustrated Lewis pairs: from concept to catalysis. Accounts of chemical research, 48(2), 306–316. [Link]

-

Fontaine, F. G., & Mary-Ann, C. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. ACS Catalysis, 7(2), 1475-1487. [Link]

-

Gevorgyan, V., & Rubinsztajn, S. (2023). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. Molecules, 28(16), 5941. [Link]

-

Piers, W. E., & Maron, L. (2003). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 68(25), 9684–9691. [Link]

-

Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules (Basel, Switzerland), 24(3), 432. [Link]

-

Travis, A. L., Binding, S. C., Zaher, H., Arnold, T. A. Q., Buffet, J. C., & O'Hare, D. (2016). Small molecule activation by frustrated Lewis pairs. Dalton transactions (Cambridge, England : 2003), 45(29), 11881–11893. [Link]

-

Wilkins, L. C., Howard, J. L., & others. (2017). Exploring Multistep Continuous Flow Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl)borane. UCL Discovery. [Link]

-

Stephan, D. W. (2015). Main Group Lewis Acids in Frustrated Lewis Pair Chemistry: Beyond Electrophilic Boranes. ChemInform, 46(32). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]

- 4. Frustrated Lewis pairs: from concept to catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes [mdpi.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Small molecule activation by frustrated Lewis pairs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate [B(OHFP)₃]

Welcome to the technical support center for Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate, a powerful Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of their B(OHFP)₃-catalyzed reactions. We will delve into the nuances of this catalyst, drawing from established principles of Frustrated Lewis Pair (FLP) chemistry to provide practical, actionable solutions.

Understanding the Catalyst: A Tale of Sterics and Electronics

Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate, hereafter referred to as B(OHFP)₃, is a highly electrophilic borane. Its potent Lewis acidity stems from the electron-withdrawing nature of the hexafluoroisopropoxy groups. This electronic feature, combined with significant steric bulk, makes B(OHFP)₃ an excellent candidate for forming Frustrated Lewis Pairs (FLPs) with sterically hindered Lewis bases.[1][2] In an FLP, the acid and base components are unable to form a classical adduct, leaving their respective acidic and basic sites available to activate small molecules, such as H₂ or silanes, for a variety of chemical transformations.[3][4]

The reactivity of an FLP is a delicate balance of the Lewis acidity of the borane, the basicity of the Lewis base, and the steric environment around both centers.[5][6] Understanding this interplay is paramount to troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during reactions catalyzed by B(OHFP)₃ in a question-and-answer format, providing both explanations and actionable protocols.

FAQ 1: My reaction shows low or no conversion. What are the likely causes?

Low conversion is a frequent challenge and can be attributed to several factors, ranging from catalyst integrity to reaction setup.

Possible Cause 1: Catalyst Inactivity due to Impurities or Degradation

B(OHFP)₃ is sensitive to moisture and atmospheric oxygen. Contamination can lead to hydrolysis or oxidation, diminishing its Lewis acidity and rendering it inactive.

-

Troubleshooting Protocol: Catalyst Purity and Handling

-

Visual Inspection: Pure B(OHFP)₃ should be a colorless liquid or white solid. Any discoloration may indicate impurities.

-

NMR Analysis: Check the purity of your catalyst using ¹⁹F and ¹¹B NMR spectroscopy. The ¹⁹F NMR spectrum of pure B(OHFP)₃ should exhibit a clean set of signals corresponding to the hexafluoroisopropyl groups.[7][8][9][10] The ¹¹B NMR will show a single resonance characteristic of a tricoordinate borate. Impurities may present as additional peaks.

-

Strict Anhydrous and Inert Conditions: Always handle B(OHFP)₃ under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[11] Use oven-dried glassware and anhydrous solvents.

-

dot

Caption: Initial troubleshooting workflow for low reaction conversion.

Possible Cause 2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and catalyst loading can dramatically impact reaction yield.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the FLP.[12][13] Highly coordinating solvents may compete with the Lewis base for the borane, hindering FLP formation.

-

Temperature: While some FLP-catalyzed reactions proceed at room temperature, others may require heating to overcome activation barriers. Conversely, excessive heat can lead to catalyst decomposition or side reactions.

-

Catalyst Loading: Insufficient catalyst will result in slow or incomplete conversion. However, excessively high loading is not only uneconomical but can sometimes lead to undesired side reactions.[5][7][14]

Troubleshooting Protocol: Reaction Optimization

-

Solvent Screening: If yield is low, screen a range of anhydrous, non-coordinating solvents. Toluene, dichloromethane, and hexanes are often good starting points.

-

Temperature Variation: Perform the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal range.

-

Catalyst Loading Titration: Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to determine the most effective concentration.[14]

FAQ 2: I'm observing significant side product formation. What are the common side reactions?

Side reactions can compete with your desired transformation, consuming starting materials and reducing your yield.

Possible Cause: Protodeboronation

This is a common side reaction for boronic acids and their derivatives, where the C-B bond is cleaved and replaced by a C-H bond. While B(OHFP)₃ does not have a C-B bond, related side reactions involving the cleavage of the B-O bond can occur in the presence of protic sources, leading to catalyst deactivation.

-

Mitigation Strategy:

-

Rigorous Drying: Ensure all reagents and solvents are scrupulously dried. The use of molecular sieves can be beneficial.

-

Proton Sponge: In some cases, the addition of a non-coordinating, sterically hindered base (a "proton sponge") can scavenge trace protons without interfering with the FLP.

-

FAQ 3: How do I choose the right Lewis base to pair with B(OHFP)₃?

The choice of Lewis base is critical for successful FLP catalysis.

Guiding Principles:

-

Steric Bulk: The Lewis base must be sterically hindered enough to prevent the formation of a classical Lewis adduct with B(OHFP)₃. Common examples include bulky phosphines (e.g., P(t-Bu)₃, P(mesityl)₃) or hindered amines.[1]

-

Basicity: The basicity of the Lewis base influences the heterolytic cleavage of small molecules. A more basic Lewis base will more readily accept a proton.[5] However, if the base is too strong, it may react with the substrate or product.

Experimental Protocol: Lewis Base Screening

-

Literature Precedent: Start with Lewis bases that have been successfully used in similar FLP systems.

-

Systematic Screening: If yields are poor, screen a small library of sterically hindered phosphines and amines with varying electronic properties.

-

NMR Titration: To confirm the "frustrated" nature of the pair, you can perform an NMR titration. The absence of a significant shift in the ¹¹B NMR signal of B(OHFP)₃ upon addition of the Lewis base suggests the absence of strong adduct formation.

In-Depth Technical Guide: A Case Study in Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful transformation often catalyzed by FLPs.[15][16][17][18][19] Let's consider a hypothetical case of low yield in the B(OHFP)₃-catalyzed hydrosilylation of an alkene.

dot

Caption: General experimental workflow for B(OHFP)₃-catalyzed hydrosilylation.

Troubleshooting Low Yield in Hydrosilylation

| Problem | Potential Cause | Troubleshooting Step | Expected Outcome |

| No reaction | Inactive catalyst | Verify B(OHFP)₃ purity via ¹⁹F and ¹¹B NMR. Repurify if necessary. | Sharp, characteristic NMR signals for the catalyst. |

| Inappropriate Lewis base | Screen a more sterically hindered or more basic phosphine. | Formation of the desired hydrosilylated product. | |

| Low Conversion | Insufficient catalyst loading | Increase catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%).[14] | Increased conversion of starting material. |

| Suboptimal temperature | Run the reaction at a higher temperature (e.g., 50 °C or 80 °C). | Faster reaction rate and higher conversion. | |

| Side Product Formation | Presence of water | Use freshly distilled, anhydrous solvents and reagents. Add activated molecular sieves. | Reduction or elimination of side products. |

| Catalyst deactivation | See catalyst deactivation section below. | Improved catalyst lifetime and higher yield. |

Catalyst Deactivation Pathways and Prevention

Catalyst deactivation can be a significant contributor to low yields, especially in prolonged reactions.[9][20][21]

-

Hydrolysis: As mentioned, water is detrimental. The B-O bonds in B(OHFP)₃ are susceptible to hydrolysis, leading to the formation of boric acid and hexafluoroisopropanol.

-

Prevention: Maintain strict anhydrous conditions.

-

-

Adduct Formation with Product: In some cases, the product of the reaction can act as a Lewis base and form a stable adduct with the borane, sequestering the catalyst.

-

Prevention: This is substrate-dependent. If suspected, consider using a less coordinating product analogue for initial studies or running the reaction at a higher dilution.

-

Quantitative Data: Lewis Acidity Comparison

| Borane | Gutmann-Beckett Number (Δδ ³¹P) | Relative Lewis Acidity |

| B(C₆F₅)₃ | ~84 | Strong |

| B(p-HC₆F₄)₃ | Lower than B(C₆F₅)₃ | Moderate-Strong |

| B(o-HC₆F₄)₃ | Lower than B(C₆F₅)₃ | Moderate-Strong |

| BPh₃ | ~58 | Moderate |

Note: The exact Gutmann-Beckett number for B(OHFP)₃ is not widely reported and would be a valuable experimental parameter to determine for direct comparison. The highly fluorinated alkoxy groups suggest its Lewis acidity is comparable to or potentially even greater than B(C₆F₅)₃, though sterics will also play a significant role in its reactivity.

Experimental Protocols

Protocol 1: Synthesis and Purification of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

This protocol is adapted from a known procedure for a similar borate ester.[27]

-

Under an inert atmosphere of argon, charge a flame-dried two-necked round-bottom flask equipped with a condenser with 1,1,1,3,3,3-hexafluoro-2-propanol (3.15 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Add borane dimethyl sulfide complex (1.0 eq.) dropwise.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux overnight.

-

Monitor the reaction progress by ¹¹B NMR.

-

Once the reaction is complete, purify the B(OHFP)₃ by vacuum distillation. The product is typically a colorless liquid or a white solid.

Protocol 2: General Procedure for B(OHFP)₃-Catalyzed Hydrosilylation of an Alkene[3][28]

-

In a glovebox, add the alkene (1.0 mmol), the Lewis base (e.g., P(t-Bu)₃, 1.05 mmol), and anhydrous toluene (2 mL) to an oven-dried vial equipped with a stir bar.

-

In a separate vial, prepare a stock solution of B(OHFP)₃ (0.025 mmol, 2.5 mol%) in anhydrous toluene (1 mL).

-

Add the B(OHFP)₃ solution to the alkene/Lewis base mixture and stir for 5 minutes at room temperature.

-

Add the silane (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of methanol.

-

Concentrate the mixture in vacuo and purify the crude product by flash column chromatography on silica gel.

Conclusion

Improving the yield in reactions catalyzed by Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate requires a systematic approach that considers the integrity of the catalyst, the choice of reaction partners, and the optimization of reaction conditions. By understanding the fundamental principles of Frustrated Lewis Pair chemistry and diligently applying the troubleshooting strategies outlined in this guide, researchers can unlock the full potential of this powerful catalyst.

References

-

Müller, J. et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. [Link]

-

Papp, G. et al. (n.d.). Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. Research Square. [Link]

-

Martin, C. D. et al. (n.d.). Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. [Link]

-

Müller, J. et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. RSC Publishing. [Link]

-

Mayer, R. J. et al. (n.d.). Application of the Lewis acidity parameters LAB in borane‐catalyzed... ResearchGate. [Link]

-

Ingleson, M. J. et al. (2012). Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. Organometallics, 32(1), 237-246. [Link]

-

Scott, D. J. et al. (2017). Frustrated Lewis Pair (FLP)-Catalyzed Hydrogenation of Aza-Morita–Baylis–Hillman Adducts and Sequential Organo-FLP Catalysis. ACS Catalysis, 7(11), 7546-7551. [Link]

-

Rzepa, H. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. Imperial College London. [Link]

-

Supporting Information. (n.d.). Rsc.org. [Link]

-

Wang, J-Y. et al. (2020). Chemoselective Hydrosilylation of the α,β-Site Double Bond in α,β- and α,β,γ,δ-Unsaturated Ketones Catalyzed by Macrosteric Borane Promoted by Hexafluoro-2-propanol. Organic Chemistry Portal. [Link]

-

Suggested Reaction Setups. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]

-

Ingleson, M. J., & Ashley, A. E. (2019). Exploring Multistep Continuous Flow Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl)borane. UCL Discovery. [Link]

-

Martin, C. D. et al. (2023). Examining the reactivity of tris(ortho-carboranyl)borane with Lewis bases and application in frustrated Lewis pair Si–H bond cleavage. Dalton Transactions, 52(29), 9639-9645. [Link]

-

Stephan, D. W. et al. (2011). Tuning Lewis acidity using the reactivity of “frustrated Lewis pairs”: facile formation of phosphine-boranes and cationic phosphonium-boranes. Dalton Transactions, 40(35), 8871-8879. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

-

Chase, P. A. et al. (2011). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3n (C6Cl5)n (n = 13). MURAL - Maynooth University Research Archive Library. [Link]

-

19F NMR Reference Standards. (n.d.). University of Ottawa. [Link]

-

19Flourine NMR. (n.d.). Process NMR Associates. [Link]

-

Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society, 137(32), 10018-10032. [Link]

-

Performing a Reaction Under an Inert Atmosphere. (2017, January 17). YouTube. [Link]

-

Grimme, S. et al. (2020). Optimizing the Energetics of FLP-Type H2 Activation by Modulating the Electronic and Structural Properties of the Lewis Acids: A DFT Study. ACS Catalysis, 10(10), 5649-5661. [Link]

-

Rieger, B. et al. (n.d.). [(η5‐CpR)Ge:]+[BArF4]−/O2 – A Sustainable and Efficient Catalytic System for the Hydrosilylation of Selected Olefins. mediaTUM. [Link]

-

Scott, D. J., Fuchter, M. J., & Ashley, A. E. (2017). Designing effective 'frustrated Lewis pair' hydrogenation catalysts. Chemical Society Reviews, 46(19), 5689-5700. [Link]

-

Stepanenko, V. et al. (2021). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and... Organic Syntheses Procedure. [Link]

-

Wang, Z-X. et al. (2023). Systematic Assessment of the Catalytic Reactivity of Frustrated Lewis Pairs in C-H Bond Activation. Molecules, 28(24), 8199. [Link]

-

Krossing, I. et al. (2023). Hexafluoroisopropylboranes and -Borates. Molecules, 28(23), 7935. [Link]

-

Stephan, D. W. (2022). Activation of Small Molecules and Hydrogenation of CO 2 Catalyzed by Frustrated Lewis Pairs. Molecules, 27(3), 1047. [Link]

-

Oestreich, M. et al. (2022). Frustrated Lewis Pairs in Heterogeneous Catalysis: Theoretical Insights. Catalysts, 12(6), 659. [Link]

-

Wei, Y. et al. (2021). Mechanistic insight into B(C6F5)3 catalyzed imine reduction with PhSiH3 under stoichiometric water conditions. Physical Chemistry Chemical Physics, 23(23), 13021-13031. [Link]

-

Kempe, R. et al. (2021). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition, 60(2), 550-572. [Link]

-

Oestreich, M. et al. (n.d.). Mechanisms in Frustrated Lewis Pair‐Catalyzed Reactions. ResearchGate. [Link]

-

Ho, D. et al. (2018). Semi-solid and solid frustrated Lewis pair catalysts. Chemical Society Reviews, 47(12), 4534-4550. [Link]

-

Hydroboration Oxidation of Alkenes. (2023, February 1). Chemistry Steps. [Link]

-

The initiation mechanisms for surface hydrosilylation with 1-alkenes. (n.d.). RSC Publishing. [Link]

-

Hu, Y. et al. (2022). Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass. ACS Catalysis, 12(11), 6439-6463. [Link]

-

Hydrosilylation. (2023, June 30). Chemistry LibreTexts. [Link]

-

Piers, W. E. et al. (2000). B(C6F5)3-Catalyzed Hydrosilation of Imines via Silyliminium Intermediates. Organic Chemistry Portal. [Link]

-

Ingleson, M. J. et al. (n.d.). B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. ResearchGate. [Link]

-

Wang, Z-X. et al. (2018). Rational design of FLP catalysts for reversible H 2 activation: A DFT study of the geometric and electronic effects. Journal of Catalysis, 359, 136-144. [Link]

-

Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Hydroboration of Alkenes. (n.d.). Master Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Optimizing the Energetics of FLP-Type H2 Activation by Modulating the Electronic and Structural Properties of the Lewis Acids: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. colorado.edu [colorado.edu]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. m.youtube.com [m.youtube.com]

- 12. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hocityu.com [hocityu.com]

- 17. One moment, please... [chemistrysteps.com]

- 18. Stereoselective Copper-Catalyzed Olefination of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The initiation mechanisms for surface hydrosilylation with 1-alkenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. An easy-to-perform evaluation of steric properties of Lewis acids - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00037K [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate | Imperial College London [data.hpc.imperial.ac.uk]

Troubleshooting hydrolysis issues with Tris(hexafluoroisopropyl) borate

Product Code: THFPB-6919 | CAS: 6919-80-8[1]

Executive Summary: The "Invisible" Decomposition

Current Status: You are likely visiting this page because your reaction stalled, or you observed an unexpected white precipitate.

The Core Issue: Tris(hexafluoroisopropyl) borate (

The Reality: Unlike alkyl borates that hydrolyze slowly, THFPB hydrolyzes rapidly upon exposure to trace atmospheric moisture. The decomposition is often silent (no color change) until it is catastrophic (precipitation).

Diagnostic Module: Is My Reagent Compromised?

Use this decision matrix to evaluate the integrity of your material immediately.

Quick-Check Decision Tree

Figure 1: Diagnostic workflow for assessing Tris(hexafluoroisopropyl) borate integrity. Note that the melting point (31°C) makes physical state an unreliable sole indicator.[1]

Quantitative Diagnostics (NMR)

If visual inspection is ambiguous, NMR is the gold standard. Hydrolysis releases Hexafluoroisopropanol (HFIP) and Boric Acid.[1]

| Feature | Intact Ester ( | Hydrolysis Product (Free HFIP) | Hydrolysis Product (Boric Acid) |

| Physical State | Low-melting solid (MP: 31°C) [1, 5] | Volatile Liquid (BP: 58°C) | White Solid (Insoluble in non-polar) |

| N/A | |||

| Distinct shift from free alcohol | -75 to -76 ppm | N/A | |

| Sharp singlet (~15-18 ppm) | N/A | Broad signal (~19-20 ppm) |

Critical Note: The methine proton in the ester is deshielded relative to the free alcohol due to the electron-deficient boron center withdrawing density. If you see two septets in your proton NMR, your sample is partially hydrolyzed.

Root Cause Analysis: The Hydrolysis Cascade

Understanding the mechanism is vital for prevention. The electron-withdrawing

Figure 2: The hydrolysis pathway.[1] Note that the reaction generates HFIP, which is a strong hydrogen-bond donor solvent itself, potentially accelerating further degradation in a catalytic loop.

Troubleshooting & FAQs

Scenario A: "My sample arrived as a liquid, but the SDS says solid."

Assessment: The melting point is ~31°C [1, 5]. If your lab is warm (>25°C) or the package was in a warm delivery truck, it will be liquid. Action:

-

Place the sealed container in a fridge (4°C) for 2 hours.

-

If it solidifies completely into a white mass, it is likely good.

-

If it remains a liquid or has liquid pockets, it may be contaminated with HFIP (which depresses the melting point).[1] Run an NMR.

Scenario B: "I see a white haze when I dissolve it in Toluene."

Assessment: This is the "Boric Acid Flag." The borate ester is soluble in toluene; Boric acid is not. Action:

-

Filter the solution through a 0.2

PTFE syringe filter inside a glovebox. -

The filtrate contains your active borate. The solid on the filter is dead boric acid.

-

Warning: Do not use cellulose filters; the borate may react with the hydroxyls in the paper.

Scenario C: "The reaction yield is dropping over time using the same bottle."

Assessment: Septum fatigue. Every puncture introduces trace atmospheric moisture. Action:

-

Stop: Do not store this reagent under a septum for more than 48 hours.

-

Protocol: Aliquot the material into single-use glass ampoules or crimp-top vials inside a glovebox immediately upon opening the original bottle.

Experimental Protocols

Protocol 1: Purification via Recrystallization (Rescue Method)

Use this only if the material is partially hydrolyzed (<10%).[1]

-

Preparation: Move all operations to a Glovebox (

ppm, -

Dissolution: Dissolve the crude material in a minimum amount of dry n-Pentane or n-Hexane at room temperature.

-

Why? Boric acid is insoluble in pentane and will remain as a solid.

-

-

Filtration: Filter the supernatant through a dry fritted glass funnel or syringe filter.

-

Crystallization: Cool the filtrate to -30°C or -78°C. The borate ester should crystallize out.

-